molecular formula C6H9NO4-2 B1247330 2,2'-Azanediyldipropanoate

2,2'-Azanediyldipropanoate

Cat. No. B1247330
M. Wt: 159.14 g/mol
InChI Key: FIOHTMQGSFVHEZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-iminodipropanoate is a dicarboxylic acid dianion. It derives from a propionate. It is a conjugate base of a 2,2'-iminodipropanoic acid.

Scientific Research Applications

Study of Oxidative Stress

  • Free Radical Research : The dynamics of oxidation and antioxidation can be studied using 2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (AIPH), a compound closely related to 2,2'-Azanediyldipropanoate. AIPH has been found effective in generating free radicals, crucial for investigating oxidative stress in various biological systems, including micelles, lipoproteins, cells, and animal models (Yoshida et al., 2004).

Synthetic Chemistry and Material Science

  • Synthesis of Dialkyl 2,2'-[Carbonylbis(azanediyl)]dibenzoates : A study in "Synthesis" outlines the preparation of ureas and azido esters derived from 2,2'-Azanediyldipropanoate using Curtius rearrangement, demonstrating the compound's versatility in organic synthesis (Khouili et al., 2021).

Polymerization Studies

  • Macromolecules : Research into the free-radical solution polymerization of 2-ethylhexyl acrylate, using initiators related to 2,2'-Azanediyldipropanoate, reveals insights into the branching of polymers. This is crucial for understanding polymer structures and properties (Heatley et al., 1998).

Environmental and Biological Applications

  • Environmental Toxicology and Chemistry : The degradation of azo dyes, including compounds similar to 2,2'-Azanediyldipropanoate, by environmental microorganisms and helminths, has been reviewed. This research is essential for understanding the environmental impact and breakdown of azo dyes (Chung & Stevens, 1993).

properties

Product Name

2,2'-Azanediyldipropanoate

Molecular Formula

C6H9NO4-2

Molecular Weight

159.14 g/mol

IUPAC Name

2-(1-carboxylatoethylamino)propanoate

InChI

InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/p-2

InChI Key

FIOHTMQGSFVHEZ-UHFFFAOYSA-L

Canonical SMILES

CC(C(=O)[O-])NC(C)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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